
3,3,5-Trimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimetiloxolan-2-ona, también conocida como 3,5,5-trimetildihidrofurano-2(3H)-ona, es un compuesto químico con la fórmula molecular C7H12O2. Es un éster cíclico, específicamente una lactona, y se caracteriza por sus tres grupos metilo unidos al anillo de oxolan. Este compuesto se utiliza en varios procesos químicos y tiene aplicaciones en diferentes campos debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,3,5-Trimetiloxolan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la hidrogenación catalítica de la isoforona. Este proceso normalmente implica el uso de un catalizador como paladio o platino bajo gas hidrógeno a temperaturas y presiones elevadas . Las condiciones de reacción deben controlarse cuidadosamente para garantizar la formación selectiva del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de 3,3,5-Trimetiloxolan-2-ona a menudo implica reactores de flujo continuo para mantener condiciones de reacción consistentes y altos rendimientos. El uso de sistemas catalíticos avanzados y parámetros de reacción optimizados permite la producción eficiente a gran escala de este compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
3,3,5-Trimetiloxolan-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, y agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para la reducción. Las reacciones de sustitución a menudo requieren la presencia de un nucleófilo fuerte y un solvente adecuado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una variedad de derivados funcionalizados .
Aplicaciones Científicas De Investigación
3,3,5-Trimetiloxolan-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando su posible aplicación terapéutica, incluido su uso como intermedio farmacológico.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3,3,5-Trimetiloxolan-2-ona implica su interacción con objetivos moleculares y vías específicas. Como lactona, puede participar en reacciones de apertura de anillo, formando intermediarios reactivos que pueden interactuar con diversas moléculas biológicas. Estas interacciones pueden provocar cambios en los procesos celulares y las vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
3,3,5-Trimetilciclohexanona: Otro compuesto con características estructurales similares pero diferente reactividad y aplicaciones.
3,5,5-Trimetil-2-ciclohexen-1-ona: Comparte el patrón de sustitución trimetil pero tiene una estructura de anillo y propiedades químicas diferentes.
Singularidad
3,3,5-Trimetiloxolan-2-ona es única debido a su estructura de anillo específica y la presencia de tres grupos metilo, que influyen en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso en diversas aplicaciones químicas e industriales .
Propiedades
IUPAC Name |
3,3,5-trimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-7(2,3)6(8)9-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPSPFFDVITWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
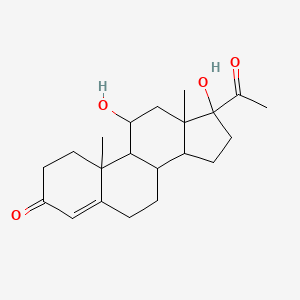
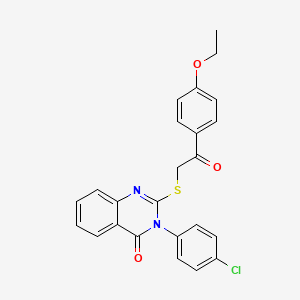

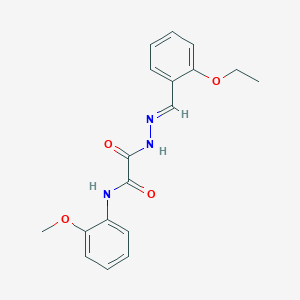
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)

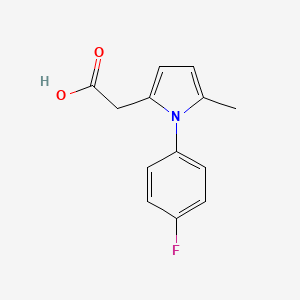


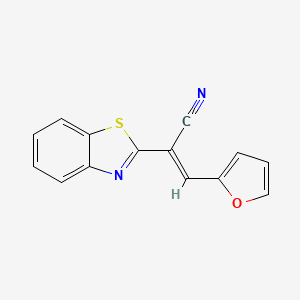
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
